2,4,5-Trichlorophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triclofenol is typically synthesized through the electrophilic halogenation of phenol with chlorine . The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms, resulting in the formation of 2,4,5-trichlorophenol. The reaction conditions usually include the presence of a catalyst, such as iron(III) chloride, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of triclofenol involves the chlorination of phenol in the presence of a catalyst. The process is carried out in large reactors where phenol is treated with chlorine gas under controlled conditions. The reaction is exothermic, and the temperature is carefully monitored to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Triclofenol undergoes various chemical reactions, including:
Reduction: Reduction of triclofenol can lead to the formation of trichlorocyclohexanol.
Substitution: Triclofenol can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trichloroquinone
Reduction: Trichlorocyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Triclofenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and fungicides.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in the treatment of parasitic infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Triclofenol exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of microorganisms, leading to cell lysis and death . The molecular targets include the lipid bilayer of the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another trichlorophenol isomer with similar antimicrobial properties but different chlorine atom positions on the phenol ring.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
Dichlorophenol: Contains two chlorine atoms and is used in the production of herbicides and disinfectants.
Uniqueness
Triclofenol is unique due to its specific chlorine atom positions, which confer distinct chemical properties and reactivity. Its antimicrobial properties and use as an intermediate in the synthesis of various industrial chemicals make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2,4,5-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGJYXLEPZJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O, Array | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Related CAS |
136-32-3 (hydrochloride salt), 35471-43-3 (potassium salt) | |
Record name | 2,4,5-Trichlorophenol | |
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DSSTOX Substance ID |
DTXSID4024359 | |
Record name | 2,4,5-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
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Physical Description |
2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide., Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-Trichlorophenol | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Boiling Point |
487 °F at 760 mmHg (NTP, 1992), 262 °C, Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37, 253 °C | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Flash Point |
133.0 °C (271.4 °F) (Closed cup), 133 °C c.c. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,200 mg/L at 25 °C, In water, 8.82X10+2 mg/kg at 25 °C, Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene, Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid, Solubility in water, g/l at 20 °C: 1.2 (poor) | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Density |
1.678 at 77 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.678 at 25 °C/4 °C, 1.68 g/cm³ | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 6.8 | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 162 °F ; 5 mmHg at 215.8 °F (NTP, 1992), 0.008 [mmHg], Vapor pressure: 1 mm Hg at 72.0 °C, 0.0075 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.9 | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-Trichlorophenol | |
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Mechanism of Action |
The molecular basis of the toxic properties of phenoxy herbicides in humans and animals has been insufficiently studied. In this study, damage parameters [levels of reduced glutathione (GSH) and total glutathione; activity of glutathione reductase (GR); activities of catalase (CAT) and superoxide dismutase (SOD); levels of adenine nucleotides and adenine energy charge (AEC)] were measured in human erythrocytes exposed in vitro to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its metabolite 2,4,5-trichlorophenol (2,4,5-TCP). Both 2,4,5-T and 2,4,5-TCP decreased the level of reduced glutathione (GSH) in erythrocytes in comparison to the control, but did not significantly change the total glutathione (2GSH + GSSG). This suggests that GSH concentration decreases concomitantly with an increase in oxidized glutathione (GSSG). 2,4,5-TCP at 100 ppm significantly decreased catalase and SOD activities. 2,4,5-T and 2,4,5-TCP did not significantly change the activity of glutathione reductase. 2,4,5-TCP decreased the level of ATP and increased the content of ADP and AMP, indicating a fall in AEC. 2,4,5-T and 2,4,5-TCP significantly changed the erythrocyte morphology. All these data are evidence of oxidative stress in erythrocytes incubated with 2,4,5-T and 2,4,5-TCP; the stress appears to be more intense in the case of 2,4,5-TCP., Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Impurities |
2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure., All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin., ... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Color/Form |
Needles from alcohol, petroleum ether, Needles from alcohol or ligroin, Gray flakes in sublimed mass, Colorless needles | |
CAS No. |
95-95-4 | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
154 °F (NTP, 1992), 67 °C | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.